Tetrahydro-2H-pyran-4-yl (1-phenylethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-2H-pyran-4-yl (1-phenylethyl)carbamate is an organic compound that features a tetrahydropyran ring and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-2H-pyran-4-yl (1-phenylethyl)carbamate typically involves the reaction of tetrahydro-2H-pyran-4-ylamine with 1-phenylethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The raw materials are fed into the reactor, and the reaction conditions are carefully monitored and controlled. The product is then isolated and purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2H-pyran-4-yl (1-phenylethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrahydropyran ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tetrahydro-2H-pyran-4-yl (1-phenylethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Tetrahydro-2H-pyran-4-yl (1-phenylethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The tetrahydropyran ring may also contribute to the compound’s binding affinity and specificity by providing a rigid scaffold that fits into the active site of the target .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-4-ylamine: A precursor in the synthesis of Tetrahydro-2H-pyran-4-yl (1-phenylethyl)carbamate.
1-Phenylethyl isocyanate: Another precursor used in the synthesis.
Tetrahydropyran-4-one: A related compound with a ketone group instead of a carbamate
Uniqueness
This compound is unique due to its combination of a tetrahydropyran ring and a carbamate group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
oxan-4-yl N-(1-phenylethyl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-11(12-5-3-2-4-6-12)15-14(16)18-13-7-9-17-10-8-13/h2-6,11,13H,7-10H2,1H3,(H,15,16) |
InChI Key |
GGEVVKPBKJOIJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)OC2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.